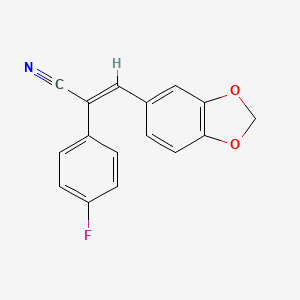
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as BF-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has a unique chemical structure that makes it a promising candidate for use in drug discovery and development.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is complex and not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound can induce apoptosis and inhibit cell growth. In Alzheimer's disease models, this compound can reduce the accumulation of amyloid-beta peptides and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable and pure compound that can be easily synthesized in large quantities. Additionally, this compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results. Additionally, the effects of this compound on different cell types and organisms may vary, which can complicate experimental design.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile. One direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential uses in various fields. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of new derivatives with unique properties. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of this compound in combination with other drugs or therapies could lead to enhanced therapeutic effects and improved patient outcomes.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction between 4-fluorobenzaldehyde and 3-(1,3-benzodioxol-5-yl)acrylonitrile in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to obtain a high yield of this compound. The synthesis method has been optimized to ensure the purity and stability of the compound, which is essential for its use in scientific research.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, this compound has shown promising results as a potential anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Additionally, this compound has shown potential as a treatment for Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize metal-organic frameworks (MOFs) with high surface area and porosity, which have potential applications in gas storage and separation.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-14-4-2-12(3-5-14)13(9-18)7-11-1-6-15-16(8-11)20-10-19-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZQSVUBZQMHT-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B5306075.png)
![3-{2-[(2-methoxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306078.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5306090.png)
![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)
![1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)
![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306156.png)